structure elucidation of 1-acetyl-β-carboline
structure elucidation of 1-acetyl-β-carboline
An In-Depth Technical Guide to the Structure Elucidation of 1-Acetyl-β-carboline
Introduction
The β-carboline alkaloids are a diverse class of naturally occurring and synthetic compounds characterized by a tricyclic pyrido[3,4-b]indole core structure. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its wide range of pharmacological activities. Members of this family have been reported to exhibit anticancer, antimicrobial, antiviral, and neuropharmacological properties.
1-Acetyl-β-carboline is a notable member of this family, having been isolated from various natural sources, including marine actinomycetes and as a product of the Maillard reaction in certain foods.[1][2] Its biological profile includes antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), and it has been investigated for its potential in skin cancer treatment.[3][4] Given its therapeutic potential, the unambiguous confirmation of its molecular structure is a critical step in any research or development pipeline.
This technical guide provides a comprehensive, multi-faceted analytical workflow for the . It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data. The convergence of evidence from mass spectrometry, UV-Vis and IR spectroscopy, and one- and two-dimensional NMR spectroscopy provides a self-validating system for the unequivocal confirmation of the structure of 1-acetyl-β-carboline.
Physicochemical Properties and Molecular Structure
The foundational step in the elucidation of any chemical structure is the determination of its basic physicochemical properties.
Molecular Structure:
Caption: Proposed key fragmentations of 1-acetyl-β-carboline in MS.
The loss of a methyl radical (•CH₃) would result in a fragment at m/z 196, while the loss of the entire acetyl group as a ketene (CH₂=C=O) would lead to a fragment at m/z 169. The loss of carbon monoxide (CO) from the molecular ion would produce a fragment at m/z 183. The relative intensities of these fragments can provide further confirmation of the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The extended π-system of the β-carboline core gives rise to characteristic absorption bands.
Table 2: UV-Vis Absorption Maxima of 1-Acetyl-β-carboline
| λmax (nm) | Interpretation | Source |
| 218 | π → π* transition of the aromatic system | [4] |
| 283 | π → π* transition of the conjugated indole system | [4] |
| 378 | n → π* transition of the carbonyl group and extended conjugation | [4] |
The presence of these multiple absorption bands is indicative of the complex, conjugated aromatic system of the β-carboline nucleus with an attached carbonyl group. [4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorptions for 1-Acetyl-β-carboline
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl C-H |
| ~1680-1660 | C=O Stretch | Ketone C=O |
| ~1620-1450 | C=C Stretch | Aromatic C=C |
| ~1400-1350 | C-H Bend | Methyl C-H |
The key diagnostic peaks in the IR spectrum of 1-acetyl-β-carboline would be the sharp N-H stretch of the indole ring, the strong carbonyl (C=O) stretch of the acetyl group, and the various C-H and C=C stretches associated with the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
Table 4: ¹H NMR (500 MHz, CDCl₃) Data for 1-Acetyl-β-carboline
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.45 | d | 4.9 | H-3 |
| 8.29 | d | 4.9 | H-4 |
| 8.20 | d | 7.9 | H-5 |
| 7.69 | d | 8.3 | H-8 |
| 7.59 | dd | 7.6, 8.3 | H-7 |
| 7.29 | dd | 7.9, 7.6 | H-6 |
| 2.82 | s | - | -COCH₃ |
The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient nature of the pyridine ring and the deshielding effect of the aromatic system. The singlet at 2.82 ppm is indicative of the methyl protons of the acetyl group.
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Table 5: ¹³C NMR (125 MHz, CDCl₃) Data for 1-Acetyl-β-carboline (Assignments based on HMBC and general chemical shift principles)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~142 | C-1 |
| ~141 | C-8b |
| ~138 | C-4a |
| ~134 | C-3 |
| ~129 | C-7 |
| ~122 | C-4b |
| ~121 | C-5 |
| ~120 | C-6 |
| ~115 | C-4 |
| ~112 | C-8 |
| ~111 | C-8a |
| ~26 | -COCH₃ |
The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The remaining carbon signals are in the aromatic region, consistent with the tricyclic aromatic core.
2D NMR experiments are crucial for establishing the connectivity between atoms in the molecule.
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). In 1-acetyl-β-carboline, COSY would show correlations between H-3 and H-4, and within the aromatic spin system of the indole ring (H-5, H-6, H-7, and H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly important for identifying quaternary carbons and for connecting different spin systems within the molecule.
Caption: Key HMBC correlations for the structural elucidation of 1-acetyl-β-carboline.
The HMBC correlations are critical for confirming the overall structure. For instance, the correlation from the methyl protons to C-1 and the carbonyl carbon confirms the placement of the acetyl group at the C-1 position. [4]Correlations from H-3 and H-4 to the carbons at the ring junctions (C-4a, C-4b, and C-8b) confirm the fusion of the pyridine and indole rings. [4]
Experimental Protocols
For researchers aiming to work with 1-acetyl-β-carboline, standardized protocols for its isolation and synthesis are essential.
Isolation and Purification from Natural Sources
The following is a general protocol for the isolation of β-carbolines from microbial fermentation broths, which can be adapted for 1-acetyl-β-carboline.
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Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure.
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Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane and methanol.
-
Chromatographic Purification: The fraction containing the target compound is then subjected to further purification using chromatographic techniques. This may include:
-
Column Chromatography: Using silica gel or a reversed-phase C18 stationary phase with a gradient of solvents (e.g., hexane/ethyl acetate or methanol/water).
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase to yield the pure compound.
-
Synthesis of 1-Acetyl-β-carboline
The Pictet-Spengler reaction is a classic and efficient method for the synthesis of β-carbolines. [5]
Caption: Synthetic workflow for 1-acetyl-β-carboline.
Step-by-Step Protocol:
-
Pictet-Spengler Condensation:
-
To a solution of tryptamine in a suitable solvent (e.g., dichloromethane or methanol), add an equimolar amount of methylglyoxal.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting tetrahydro-β-carboline intermediate by column chromatography.
-
-
Oxidation:
-
Dissolve the purified tetrahydro-β-carboline intermediate in a suitable solvent (e.g., toluene or dioxane).
-
Add an oxidizing agent such as palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the catalyst (if using Pd/C), and concentrate the solvent.
-
Purify the final product, 1-acetyl-β-carboline, by column chromatography or recrystallization.
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Data Summary and Conclusion
The is a prime example of the necessity of a multi-technique analytical approach in modern chemical research. Each piece of spectroscopic data, from the molecular formula provided by HRMS to the intricate network of connectivities revealed by 2D NMR, contributes to a comprehensive and self-validating structural proof.
The convergence of the data presented in this guide—the molecular weight and fragmentation from mass spectrometry, the electronic transitions from UV-Vis, the functional groups from IR, and the detailed carbon-hydrogen framework from NMR—allows for the unambiguous assignment of the structure of 1-acetyl-β-carboline. This rigorous approach is paramount for ensuring the scientific integrity of research involving this and other biologically active molecules, and it provides the solid foundation required for any subsequent drug development efforts.
References
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Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. [Link]
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Patel, K., Gadewar, M., Tripathi, R., Prasad, S. K., & Patel, D. K. (2012). A review on medicinal importance, pharmacological activity and analytical aspects of β-carboline alkaloid “Harmine”. Asian Pacific Journal of Tropical Biomedicine, 2(8), 660-664. [Link]
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Kim, J. H., Lee, C. H., & Lee, H. S. (2021). Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential. Scientific Reports, 11(1), 1-13. [Link]
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Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
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Navarro, G., & Arnao, M. B. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 8976–8985. [Link]
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Arnao, M. B., & Navarro, G. (2021). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal. Journal of Agricultural and Food Chemistry, 69(4), 1354–1362. [Link]
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Shin, H. J., Lee, H. S., & Lee, D. S. (2010). The synergistic antibacterial activity of 1-acetyl-beta-carboline and beta-lactams against methicillin-resistant Staphylococcus aureus (MRSA). Journal of Microbiology and Biotechnology, 20(3), 501–505. [Link]
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PubChem. (n.d.). 1-Acetyl-beta-carboline. National Center for Biotechnology Information. Retrieved from [Link]
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